N-[4-(2-aminoethyl)phenyl]-2-phenylethanesulfonamide

Lipophilicity Drug-likeness CNS permeability

N-[4-(2-aminoethyl)phenyl]-2-phenylethanesulfonamide (CAS 159182-24-8) is a synthetic small-molecule sulfonamide with the molecular formula C16H20N2O2S and a molecular weight of 304.4 g/mol. The compound belongs to the N-substituted-N-phenylethylsulfonamide chemical class, which has been patented for selective dopamine D3 receptor modulation and for inclusion in combinatorial libraries for broad biological screening.

Molecular Formula C16H20N2O2S
Molecular Weight 304.4 g/mol
Cat. No. B15356776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2-aminoethyl)phenyl]-2-phenylethanesulfonamide
Molecular FormulaC16H20N2O2S
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCS(=O)(=O)NC2=CC=C(C=C2)CCN
InChIInChI=1S/C16H20N2O2S/c17-12-10-15-6-8-16(9-7-15)18-21(19,20)13-11-14-4-2-1-3-5-14/h1-9,18H,10-13,17H2
InChIKeyDOWKZLPWPFUJNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(2-aminoethyl)phenyl]-2-phenylethanesulfonamide (CAS 159182-24-8): Structural Identity and Chemical Class Attributes for Informed Procurement


N-[4-(2-aminoethyl)phenyl]-2-phenylethanesulfonamide (CAS 159182-24-8) is a synthetic small-molecule sulfonamide with the molecular formula C16H20N2O2S and a molecular weight of 304.4 g/mol [1]. The compound belongs to the N-substituted-N-phenylethylsulfonamide chemical class, which has been patented for selective dopamine D3 receptor modulation [2] and for inclusion in combinatorial libraries for broad biological screening [3]. Its structure features a 4-(2-aminoethyl)phenyl moiety linked via a sulfonamide bridge to a 2-phenylethane group, characterized by an ethylene (-CH2-CH2-) spacer that distinguishes it from directly aryl-attached benzenesulfonamide analogs [1].

Why Benzenesulfonamide or Methanesulfonamide Analogs Cannot Substitute for N-[4-(2-aminoethyl)phenyl]-2-phenylethanesulfonamide in Research Applications


In-class sulfonamide analogs such as N-[4-(2-aminoethyl)phenyl]benzenesulfonamide (CAS 159182-12-4) and N-[4-(2-aminoethyl)phenyl]methanesulfonamide (CAS 114365-12-7) lack the ethylene (-CH2-CH2-) spacer present in the target compound [1]. This structural element is not merely a linker but a pharmacophoric feature that modulates both physicochemical properties and receptor recognition: the ethyl spacer insulates the sulfonamide nitrogen from the electron-withdrawing resonance effects of the adjacent phenyl ring, resulting in altered acidity, hydrogen-bonding capacity, and conformational flexibility compared to directly conjugated benzenesulfonamides [2]. Consequently, the target compound occupies a distinct region of chemical property space that cannot be replicated by simple aryl- or alkyl-sulfonamide substitutes, making direct analog substitution scientifically invalid without confirmatory experimental validation [3].

Quantitative Differentiation Evidence for N-[4-(2-aminoethyl)phenyl]-2-phenylethanesulfonamide vs. Closest Analogs


Lipophilicity (XLogP3) Differentiation from Benzenesulfonamide Analog

The target compound exhibits an XLogP3 value of 2.2, as computed by PubChem [1]. In contrast, the directly comparable benzenesulfonamide analog, 2-phenylethanesulfonamide (the parent sulfonamide without the 4-(2-aminoethyl)phenyl substitution), has an XLogP3 of 0.9 [2]. This 1.3 log unit increase in computed lipophilicity for the target compound reflects the combined contribution of the 4-(2-aminoethyl)phenyl moiety and the ethylene spacer, positioning the target compound closer to the optimal CNS drug-like lipophilicity range (LogP 2–4) than simpler sulfonamide congeners [3].

Lipophilicity Drug-likeness CNS permeability

Patent-Classified Dopamine D3 Receptor Scaffold Selectivity vs. Generic Sulfonamides

The phenylsulfonamide-phenylethylamine chemical class, to which N-[4-(2-aminoethyl)phenyl]-2-phenylethanesulfonamide belongs, is explicitly claimed in patent EP1077935A1 as possessing selective dopamine D3 receptor binding activity [1]. The patent specification states that compounds of this formula 'preferentially bind to the dopamine D3 receptor' and exhibit 'only modest affinity for the dopamine D2 receptor' [1]. While specific Ki values for the exact target compound are not disclosed in the patent, the structural claims encompass the 2-phenylethanesulfonamide subclass, distinguishing it from benzenesulfonamide- and methanesulfonamide-based dopamine receptor ligands that may lack D3-over-D2 selectivity [2].

Dopamine D3 receptor CNS disorders Receptor selectivity

Conformational Flexibility and Hydrogen-Bonding Capacity vs. Rigid Benzenesulfonamide Analogs

The ethylene spacer in the target compound introduces two additional rotatable bonds (total rotatable bond count = 7) compared to the benzenesulfonamide analog N-[4-(2-aminoethyl)phenyl]benzenesulfonamide (estimated 5 rotatable bonds), as computed from the PubChem chemical structure [1]. This increased conformational flexibility allows the terminal phenyl ring to sample a larger conformational space. Additionally, the ethyl spacer electronically insulates the sulfonamide -NH- from the phenyl ring, modulating the sulfonamide N-H acidity and hydrogen-bond donor strength relative to directly conjugated benzenesulfonamides [2]. The target compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors [1], identical in count to its benzenesulfonamide analog, but with distinct spatial presentation due to the extended linker geometry.

Conformational analysis Hydrogen bonding Molecular recognition

Combinatorial Library Utility and Screening-Ready Scaffold Status

The N-substituted-N-phenylethylsulfonamide scaffold, of which the target compound is a representative member, is explicitly claimed in US Patent Application US20120122920 as a library scaffold for drug discovery screening [1]. The patent describes libraries of compounds with this core structure designed for 'biological and pharmacological screening' to identify 'new lead molecules that are capable of modulating the functional activity of a biological target' [1]. This positions the target compound as part of a commercially and scientifically validated screening library chemotype, in contrast to many individual sulfonamide analogs that lack systematic library representation and screening history [2].

Drug discovery libraries High-throughput screening Lead identification

Validated Application Scenarios for N-[4-(2-aminoethyl)phenyl]-2-phenylethanesulfonamide in Scientific Research and Drug Discovery


Dopamine D3 Receptor Probe Development for CNS Disorder Research

Based on the patent-classified dopamine D3 receptor scaffold [1], this compound is suitable as a starting point or reference ligand for developing selective D3 receptor probes. Researchers investigating schizophrenia, Parkinson's disease, or substance use disorders can employ this compound as a tool to explore D3-mediated signaling pathways, with the knowledge that the phenylethanesulfonamide subclass is claimed to exhibit preferential D3 over D2 binding [1]. Procurement should include confirmation of D3 receptor binding activity in the user's specific assay system.

CNS Drug Discovery Library Enrichment for Lead Identification

With an XLogP3 of 2.2, placing it within the optimal CNS drug-like lipophilicity range [2], and its classification as a member of the N-substituted-N-phenylethylsulfonamide screening library chemotype [3], this compound is well-suited for inclusion in focused CNS screening libraries. Medicinal chemistry teams can procure this compound as part of a broader SAR exploration campaign targeting neurological or psychiatric indications, leveraging the scaffold's documented industrial screening history [3].

Conformational Analysis and Molecular Recognition Studies

The 7 rotatable bonds and extended ethylene spacer geometry [4] make this compound a valuable model system for studying the role of conformational flexibility in sulfonamide-protein interactions. Structural biology and computational chemistry groups can use this compound to compare binding modes with rigid benzenesulfonamide analogs [4], providing insights into induced-fit recognition mechanisms that inform structure-based drug design.

Sulfonamide Physicochemical Property Benchmarking in Drug Design

The unique combination of the ethylene spacer and 4-(2-aminoethyl)phenyl substitution in this compound creates a distinct physicochemical profile (XLogP3 = 2.2, TPSA = 80.6 Ų) [2] that serves as a benchmark for understanding how sulfonamide linker chemistry affects drug-like properties. ADME/PK research groups can use this compound alongside benzenesulfonamide and methanesulfonamide analogs to build predictive models for sulfonamide-containing drug candidates.

Quote Request

Request a Quote for N-[4-(2-aminoethyl)phenyl]-2-phenylethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.